2-(Benzylsulfonyl)ethanol
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Overview
Description
2-(Benzylsulfonyl)ethanol is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol It is characterized by the presence of a benzylsulfonyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonyl)ethanol typically involves the reaction of benzylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol attacks the sulfonyl chloride, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfonyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction: The benzylsulfonyl group can be reduced to a benzylthiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of benzylthiol derivatives.
Substitution: Formation of various substituted ethanol derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors through its functional groups. For example, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(Benzylthio)ethanol: Similar structure but with a thioether group instead of a sulfonyl group.
2-(Phenylsulfonyl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.
2-(Benzylsulfonyl)propane: Similar structure but with a propane moiety instead of ethanol.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
16793-42-3 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-benzylsulfonylethanol |
InChI |
InChI=1S/C9H12O3S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
FTZFQOVMXZEAER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCO |
Origin of Product |
United States |
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